molecular formula C12H11NO5 B2803627 4-Hydroxy-5,8-dimethoxyquinoline-3-carboxylic acid CAS No. 842956-45-0

4-Hydroxy-5,8-dimethoxyquinoline-3-carboxylic acid

Cat. No.: B2803627
CAS No.: 842956-45-0
M. Wt: 249.222
InChI Key: UMRUDNVGDOZXDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxy-5,8-dimethoxyquinoline-3-carboxylic acid is a quinoline derivative with the molecular formula C12H11NO5 and a molecular weight of 249.22 g/mol . This compound is characterized by the presence of hydroxy and methoxy groups attached to the quinoline ring, which imparts unique chemical properties.

Preparation Methods

The synthesis of 4-Hydroxy-5,8-dimethoxyquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the quinoline ring . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

4-Hydroxy-5,8-dimethoxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions to introduce different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Hydroxy-5,8-dimethoxyquinoline-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-5,8-dimethoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in binding to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

4-Hydroxy-5,8-dimethoxyquinoline-3-carboxylic acid can be compared with other quinoline derivatives such as:

  • 4-Hydroxy-8-methoxy-3-methyl-2-quinolinecarboxylic acid
  • 4-Hydroxy-7-methyl-3-quinolinecarboxylic acid
  • 6,8-Dichloro-2-hydroxy-4-quinolinecarboxylic acid These compounds share similar structural features but differ in the position and type of substituents on the quinoline ring, which can significantly affect their chemical properties and applications.

Properties

IUPAC Name

5,8-dimethoxy-4-oxo-1H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO5/c1-17-7-3-4-8(18-2)10-9(7)11(14)6(5-13-10)12(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRUDNVGDOZXDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)OC)NC=C(C2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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